
6-Bromoquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromoquinoléine-4-carbohydrazide est un composé chimique appartenant à la famille des quinoléines, connue pour ses diverses activités biologiques et ses applications en chimie médicinale. Le composé présente un atome de brome en position 6 et un groupe carbohydrazide en position 4 sur le cycle quinoléine. Cette structure unique confère des propriétés chimiques et une réactivité spécifiques, ce qui la rend précieuse pour diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromoquinoléine-4-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commercePar exemple, la 6-bromoquinoléine peut être synthétisée par bromation de la 1,2,3,4-tétrahydroquinoléine à l'aide d'un mélange d'acide nitrique et d'acide sulfurique à basse température . La 6-bromoquinoléine résultante est ensuite mise à réagir avec de l'hydrate d'hydrazine pour former la 6-Bromoquinoléine-4-carbohydrazide .
Méthodes de production industrielle
La production industrielle de la 6-Bromoquinoléine-4-carbohydrazide peut impliquer des voies de synthèse similaires, mais optimisées pour les opérations à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de solvants respectueux de l'environnement pour améliorer le rendement et réduire les coûts de production. Le processus est conçu pour être évolutif et durable, garantissant une qualité et un approvisionnement constants pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromoquinoléine-4-carbohydrazide subit plusieurs types de réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome en position 6 peut être remplacé par divers nucléophiles, conduisant à la formation de différents dérivés.
Réactions de condensation : Le groupe carbohydrazide peut participer à des réactions de condensation avec des aldéhydes et des cétones pour former des hydrazones et des hydrazides.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, modifiant sa structure chimique et ses propriétés.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde.
Réactions de condensation : Aldéhydes ou cétones en présence de catalyseurs acides ou basiques.
Oxydation et réduction : Agents oxydants comme le permanganate de potassium ou agents réducteurs comme le borohydrure de sodium.
Principaux produits formés
Substitution nucléophile : Divers dérivés de quinoléine substitués.
Réactions de condensation : Hydrazones et hydrazides avec des activités biologiques potentielles.
Oxydation et réduction : Formes oxydées ou réduites du composé d'origine avec une réactivité modifiée.
4. Applications de la recherche scientifique
La 6-Bromoquinoléine-4-carbohydrazide a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien et antiviral en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et de produits agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Bromoquinoléine-4-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et perturbant les processus cellulaires. Par exemple, il peut inhiber la croissance des micro-organismes en interférant avec leur réplication de l'ADN ou leur synthèse de protéines . Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
6-Bromoquinoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-bromoquinoléine-4-carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe carbohydrazide.
Acide 6-bromoquinoléine-3-carboxylique : Structure similaire mais avec le groupe acide carboxylique en position 3.
6-Bromoquinoléine-1-oxyde : Structure similaire mais avec un groupe oxyde en position 1.
Unicité
La 6-Bromoquinoléine-4-carbohydrazide est unique en raison de la présence du groupe carbohydrazide, qui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces .
Propriétés
Numéro CAS |
220844-68-8 |
|---|---|
Formule moléculaire |
C10H8BrN3O |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
6-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
Clé InChI |
BADQBEUSIGNGOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
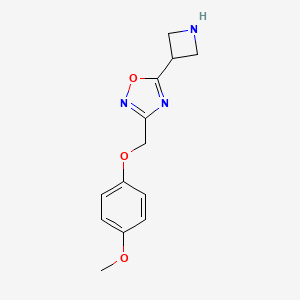
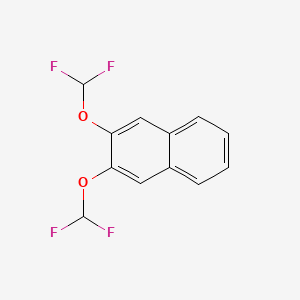

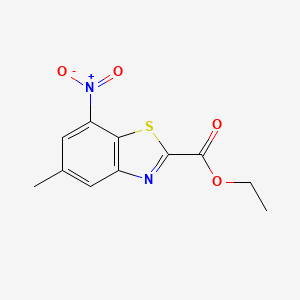
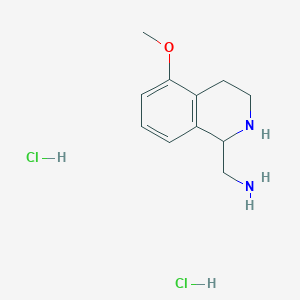

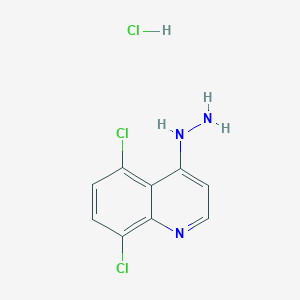
![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
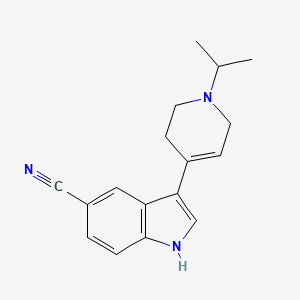

![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)


